6-Methyl-1H-indole-2-carboxylic acid
Overview
Description
Eukaryotic translation initiation factor 4A3 inhibitor 8 (eIF4A3-IN-8) is a small molecule inhibitor that targets eukaryotic translation initiation factor 4A3. Eukaryotic translation initiation factor 4A3 is a core component of the exon junction complex, which plays a crucial role in the regulation of gene expression by binding to spliced messenger RNAs. Eukaryotic translation initiation factor 4A3 is involved in various cellular processes, including translation initiation, nonsense-mediated messenger RNA decay, and the regulation of alternative splicing .
Mechanism of Action
Target of Action
6-Methyl-1H-indole-2-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely and can significantly impact their bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been shown to have antiviral activity, with one compound showing inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and other factors can affect the compound’s action .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 6-Methyl-1H-indole-2-carboxylic acid, have been found to interact with multiple receptors, aiding in the development of new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eukaryotic translation initiation factor 4A3 inhibitor 8 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used techniques include:
Step 1: Preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization.
Step 2: Purification of intermediates using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of eukaryotic translation initiation factor 4A3 inhibitor 8 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Common industrial production methods include batch and continuous flow processes, as well as the use of automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
Eukaryotic translation initiation factor 4A3 inhibitor 8 can undergo various chemical reactions, including:
Oxidation: Reactions involving the addition of oxygen or the removal of hydrogen.
Reduction: Reactions involving the addition of hydrogen or the removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Condensation: Reactions where two molecules combine to form a larger molecule with the loss of a small molecule, such as water.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of eukaryotic translation initiation factor 4A3 inhibitor 8 include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Solvents: Such as dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products Formed
The major products formed from the reactions of eukaryotic translation initiation factor 4A3 inhibitor 8 depend on the specific reaction conditions and reagents used. Common products include oxidized or reduced derivatives, substituted compounds, and condensation products .
Scientific Research Applications
Eukaryotic translation initiation factor 4A3 inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eukaryotic translation initiation factor 4A3 in various chemical reactions and processes.
Biology: Employed in research to investigate the function of eukaryotic translation initiation factor 4A3 in cellular processes such as translation initiation, messenger RNA splicing, and nonsense-mediated messenger RNA decay.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases associated with dysregulated gene expression, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting eukaryotic translation initiation factor 4A3
Comparison with Similar Compounds
Eukaryotic translation initiation factor 4A3 inhibitor 8 can be compared with other similar compounds that target eukaryotic translation initiation factor 4A3 or related proteins. Some of these similar compounds include:
Hippuristanol: A natural product that inhibits eukaryotic translation initiation factor 4A by binding to its RNA helicase domain.
Pateamine A: A marine natural product that targets eukaryotic translation initiation factor 4A and disrupts its function.
Rocaglates: A class of natural products that inhibit eukaryotic translation initiation factor 4A by stabilizing its interaction with RNA
Eukaryotic translation initiation factor 4A3 inhibitor 8 is unique in its specific targeting of eukaryotic translation initiation factor 4A3, making it a valuable tool for studying the role of this protein in various cellular processes and for developing potential therapeutic strategies.
Properties
IUPAC Name |
6-methyl-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSVVHFMZASJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390349 | |
Record name | 6-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18474-59-4 | |
Record name | 6-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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